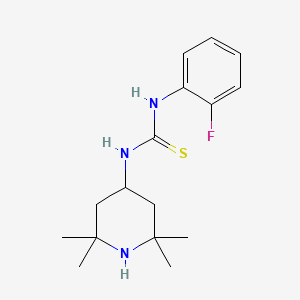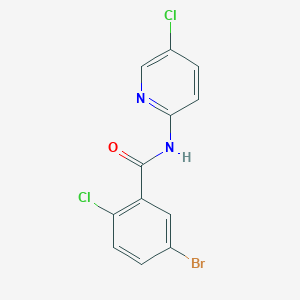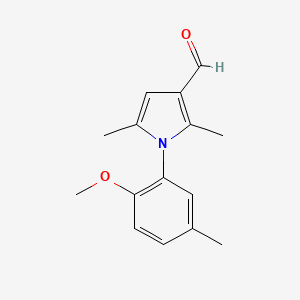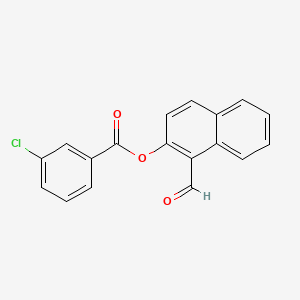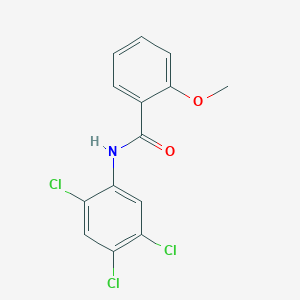
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide, also known as AG490, is a small molecule inhibitor that targets the JAK/STAT signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. AG490 has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide targets the JAK/STAT signaling pathway by inhibiting the activity of JAK kinases. JAK kinases are involved in the activation of STAT transcription factors, which regulate gene expression in response to various extracellular signals. By inhibiting JAK kinases, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide prevents the activation of STAT transcription factors and downstream gene expression. This leads to the inhibition of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has also been shown to inhibit the invasion and metastasis of cancer cells. In inflammation research, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has also been shown to inhibit the activation of immune cells, such as T cells and B cells. In autoimmune disorder research, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the production of autoantibodies and the activation of autoreactive T cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential use in treating various diseases, and its mechanism of action is well understood. However, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in cell culture experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide research. One direction is to develop more potent and selective JAK kinase inhibitors that can be used in clinical trials. Another direction is to investigate the use of 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide in combination with other immunosuppressive drugs may have potential in treating autoimmune disorders. Finally, the development of 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide analogs with improved solubility and bioavailability may enhance its effectiveness in vivo.
Synthesemethoden
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide can be synthesized using various methods, including the reaction of 2,4,5-trichloroaniline with 2-methoxybenzoic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with ammonium hydroxide to yield 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide. Other methods include the reaction of 2,4,5-trichloroaniline with 2-methoxybenzoyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with ammonia to yield 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In autoimmune disorder research, 2-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the activation of immune cells, such as T cells and B cells.
Eigenschaften
IUPAC Name |
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-13-5-3-2-4-8(13)14(19)18-12-7-10(16)9(15)6-11(12)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQKPTPCUVQGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2,4,5-trichlorophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)

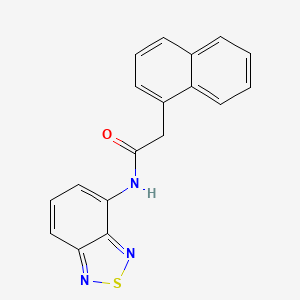
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)

![N-(4-acetylphenyl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B5730261.png)
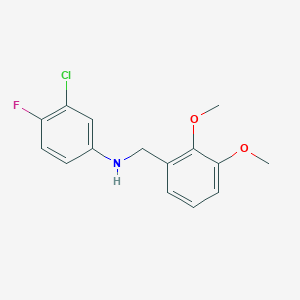
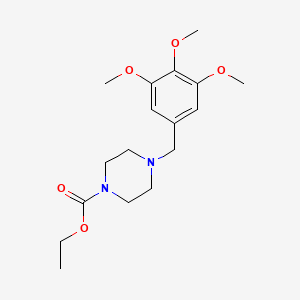
![N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide](/img/structure/B5730288.png)
